N-benzyl-3,4-dimethoxy-N-{2-oxo-2-[(2E)-2-(4-phenylbutan-2-ylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)
Description
N-benzyl-3,4-dimethoxy-N-{2-oxo-2-[(2E)-2-(4-phenylbutan-2-ylidene)hydrazinyl]ethyl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, dimethoxy substituents, and a sulfonamide moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[(E)-4-phenylbutan-2-ylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5S/c1-21(14-15-22-10-6-4-7-11-22)28-29-27(31)20-30(19-23-12-8-5-9-13-23)36(32,33)24-16-17-25(34-2)26(18-24)35-3/h4-13,16-18H,14-15,19-20H2,1-3H3,(H,29,31)/b28-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKPRYLUODVFJ-SGWCAAJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC)/CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,4-dimethoxy-N-{2-oxo-2-[(2E)-2-(4-phenylbutan-2-ylidene)hydrazinyl]ethyl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 3,4-dimethoxyaniline with benzyl chloride to form N-benzyl-3,4-dimethoxyaniline. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group. The final step involves the condensation of the resulting compound with a hydrazine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,4-dimethoxy-N-{2-oxo-2-[(2E)-2-(4-phenylbutan-2-ylidene)hydrazinyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
N-benzyl-3,4-dimethoxy-N-{2-oxo-2-[(2E)-2-(4-phenylbutan-2-ylidene)hydrazinyl]ethyl}benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dimethoxy-N-{2-oxo-2-[(2E)-2-(4-phenylbutan-2-ylidene)hydrazinyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
- 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones
Uniqueness
N-benzyl-3,4-dimethoxy-N-{2-oxo-2-[(2E)-2-(4-phenylbutan-2-ylidene)hydrazinyl]ethyl}benzenesulfonamide is unique due to its specific structural features, such as the combination of benzyl, dimethoxy, and sulfonamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
